Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate structure
955028-90-7 structure
Nombre del producto:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
Número CAS:955028-90-7
MF:C11H21NO3
Megavatios:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
    • trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
    • 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
    • trans-1-Boc-3-methylpiperidin-4-ol
    • SB22055
    • (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
    • (3R,4S)-rel-1-Boc-3-met
    • rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
    • trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
    • tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
    • trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
    • AS-52772
    • rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
    • rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
    • P15605
    • cis-1-Boc-4-hydroxy-3-methylpiperidine
    • trans-1-Boc-4-hydroxy-3-methylpiperidine
    • trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
    • D79504
    • MFCD18791216
    • CS-0047862
    • 955028-93-0
    • EN300-211885
    • (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
    • tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
    • AKOS025396267
    • 1290191-92-2
    • 955028-90-7
    • (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
    • EN300-317930
    • SCHEMBL4560509
    • MDL: MFCD18791216
    • Renchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
    • Clave inchi: PSDMSGJMWVMEMV-RKDXNWHRSA-N
    • Sonrisas: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 215.15214353g/mol
  • Masa isotópica única: 215.15214353g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 235
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Superficie del Polo topológico: 49.8

Propiedades experimentales

  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 301.4±35.0 °C at 760 mmHg
  • Punto de inflamación: 136.1±25.9 °C
  • Presión de vapor: 0.0±1.4 mmHg at 25°C

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Información de Seguridad

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-317930-0.05g
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7 95%
0.05g
$86.0 2023-09-05
Enamine
EN300-317930-0.25g
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7 95%
0.25g
$184.0 2023-09-05
Enamine
EN300-317930-10.0g
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans
955028-90-7 95%
10.0g
$1363.0 2023-02-24
eNovation Chemicals LLC
Y1130380-5g
trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
955028-90-7 95%
5g
$1335 2024-07-28
TRC
T705663-50mg
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
955028-90-7
50mg
$ 160.00 2022-06-02
TRC
T705663-10mg
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
955028-90-7
10mg
$ 50.00 2022-06-02
abcr
AB463601-5 g
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; .
955028-90-7
5g
€1,152.00 2022-03-01
eNovation Chemicals LLC
D587694-5G
tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate
955028-90-7 97%
5g
$990 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS1129-50G
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
955028-90-7 97%
50g
¥ 33,673.00 2023-04-12
Enamine
EN300-317930-1.0g
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans
955028-90-7 95%
1g
$0.0 2023-06-07

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; 48 h, rt
Referencia
Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Referencia
Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases.
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
Referencia
Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders
, United States, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, rt
Referencia
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Thioxanthone ,  Bis(acetylacetonato)nickel ,  Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ;  1 h, 24 °C
Referencia
Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids
Tsymbal, Artem V.; Bizzini, Lorenzo Delarue; MacMillan, David W. C., Journal of the American Chemical Society, 2022, 144(46), 21278-21286

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials

tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
A1095531
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):249.0/945.0